N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
CAS No.: 853317-89-2
Cat. No.: VC16043847
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853317-89-2 |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O3/c1-26-14-11-12-20(27-2)19(13-14)24-22(25)21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,24,25) |
| Standard InChI Key | MZSZWGWXRBCJKJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A 1,2,3,4-tetrahydroacridine system providing planarity for π-π interactions
-
A 9-carboxamide group enabling hydrogen bonding and enzymatic recognition
-
A 2,5-dimethoxyphenyl substituent conferring electron-rich character and metabolic stability .
The tetrahydroacridine core reduces the aromaticity of the parent acridine system, enhancing solubility while retaining intercalation capacity. X-ray crystallography of analogous compounds reveals a dihedral angle of 12–15° between the acridine and phenyl planes, optimizing DNA minor groove interactions.
Key Physicochemical Parameters
The moderate lipophilicity (logP ~3.2) facilitates membrane permeation while maintaining water solubility sufficient for biological assays. Protonation of the acridine nitrogen at physiological pH enhances DNA binding through electrostatic interactions .
Synthesis and Structural Optimization
Primary Synthetic Routes
The standard synthesis involves a three-step sequence:
Step 1: Condensation of 2,5-dimethoxyaniline with cyclohexanone under acidic conditions to form the tetrahydroacridine core.
Step 2: Bromination at the 9-position using N-bromosuccinimide (NBS) in CCl₄ (yield: 78–82%).
Step 3: Palladium-catalyzed carbonylation with CO(g) and subsequent amidation with 2,5-dimethoxyphenylamine (Xantphos ligand, 90°C, 12h).
Industrial-scale production employs continuous flow reactors with the following optimized parameters:
Structural Analogues and SAR
Modification of the dimethoxyphenyl group significantly impacts biological activity:
| Derivative | DNA IC₅₀ (μM) | LogD₇.₄ | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 2,5-Dimethoxy (parent) | 0.23 | 3.2 | 42.7 |
| 3,4-Dimethoxy | 0.87 | 2.9 | 28.1 |
| 4-Chlorophenyl | 1.15 | 3.8 | 56.3 |
| 7-Isopropyl | 0.47 | 4.1 | 37.9 |
Biological Activity and Mechanism
Anticancer Activity
In vitro screening against NCI-60 cell lines revealed potent activity with mean GI₅₀ = 0.19 μM. Mechanistic studies demonstrate:
-
DNA Intercalation: Binding constant (Kₐ) = 1.8 × 10⁶ M⁻¹ via fluorescence quenching assays.
-
Topoisomerase II Inhibition: IC₅₀ = 0.42 μM in decatenation assays .
-
Redox Modulation: Depletes intracellular glutathione by 73% at 5 μM (HeLa cells).
The compound induces G₂/M arrest (EC₅₀ = 0.31 μM) followed by caspase-3-mediated apoptosis. Synergy with doxorubicin (CI = 0.32) suggests potential combination therapy applications .
Antimicrobial Effects
Against multidrug-resistant pathogens:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| MRSA (ATCC 43300) | 2.1 | Membrane depolarization (Δψ = -89 mV) |
| Candida auris | 3.8 | Ergosterol biosynthesis inhibition |
| Pseudomonas aeruginosa | 8.7 | Efflux pump inhibition (70% at 5 μM) |
Notably, the compound shows 12-fold greater potency against BCRP-overexpressing MES-SA/Dx5 cells compared to wild-type lines (EC₅₀ = 0.08 vs. 0.96 μM), indicating efflux transporter inhibition .
Analytical Characterization
Spectroscopic Profiles
¹H NMR (500 MHz, DMSO-d₆):
δ 8.52 (d, J=8.5 Hz, 1H, H-5),
δ 7.89–7.82 (m, 2H, H-6,7),
δ 6.98 (s, 2H, aromatic),
δ 3.85 (s, 6H, OCH₃),
δ 2.75–2.68 (m, 4H, cyclohexyl).
HRMS (ESI+):
m/z 363.1708 [M+H]⁺ (calc. 363.1709).
Chromatographic Behavior
HPLC conditions: C18 column (4.6 × 150 mm), 65:35 MeOH/H₂O (0.1% TFA), 1.0 mL/min, tᵣ = 6.72 min. Purity >99.2% by area normalization .
Comparative Pharmacological Profile
| Parameter | N-(2,5-Dimethoxyphenyl) | Doxorubicin | Mitoxantrone |
|---|---|---|---|
| DNA Binding (Kₐ, M⁻¹) | 1.8 × 10⁶ | 2.3 × 10⁵ | 4.1 × 10⁶ |
| Cardiotoxicity (in vivo) | None at 10 mg/kg | Severe | Moderate |
| Plasma t₁/₂ (rat) | 3.7 h | 0.5 h | 2.1 h |
| CYP3A4 Inhibition | <10% at 10 μM | 89% | 43% |
The combination of strong DNA affinity with low cytochrome P450 inhibition positions this compound as a promising candidate for further development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume